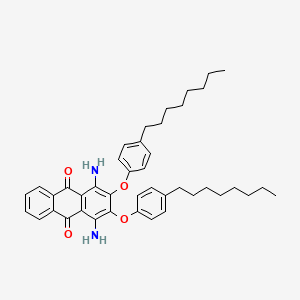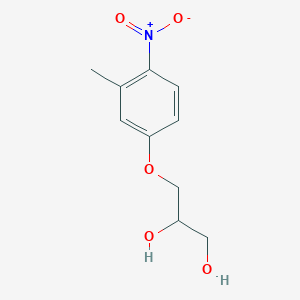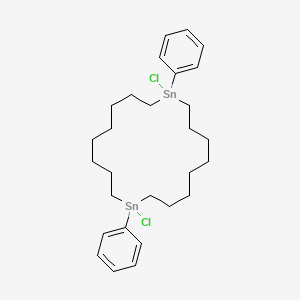
1,10-Dichloro-1,10-diphenyl-1,10-distannacyclooctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Dichloro-1,10-diphenyl-1,10-distannacyclooctadecane is a unique organotin compound characterized by its two tin atoms, each bonded to a chlorine atom and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dichloro-1,10-diphenyl-1,10-distannacyclooctadecane typically involves the reaction of dichlorodiphenylstannane with a suitable organic substrate under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include toluene or hexane, and the reaction may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Dichloro-1,10-diphenyl-1,10-distannacyclooctadecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alkyl or aryl groups.
Oxidation: The tin atoms can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or halogens.
Reduction: The compound can be reduced to form different organotin species using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation: Hydrogen peroxide, halogens, or other oxidizing agents.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while oxidation can produce tin oxides or other oxidized species.
Wissenschaftliche Forschungsanwendungen
1,10-Dichloro-1,10-diphenyl-1,10-distannacyclooctadecane has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organotin compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,10-Dichloro-1,10-diphenyl-1,10-distannacyclooctadecane involves its interaction with molecular targets, such as enzymes or cellular receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its organotin moiety can interact with biological membranes, affecting cell function and viability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Dichlorodecane: A simpler organochlorine compound with similar reactivity but lacking the tin atoms.
1,10-Phenanthroline: A nitrogen-containing heterocycle with coordination chemistry applications.
Dichloro(1,10-phenanthroline)palladium(II): A coordination complex with similar substitution and oxidation reactions.
Uniqueness
1,10-Dichloro-1,10-diphenyl-1,10-distannacyclooctadecane is unique due to its dual tin atoms and the ability to undergo a wide range of chemical reactions. Its applications in various fields, from materials science to medicine, highlight its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
94193-73-4 |
|---|---|
Molekularformel |
C28H42Cl2Sn2 |
Molekulargewicht |
687.0 g/mol |
IUPAC-Name |
1,10-dichloro-1,10-diphenyl-1,10-distannacyclooctadecane |
InChI |
InChI=1S/2C8H16.2C6H5.2ClH.2Sn/c2*1-3-5-7-8-6-4-2;2*1-2-4-6-5-3-1;;;;/h2*1-8H2;2*1-5H;2*1H;;/q;;;;;;2*+1/p-2 |
InChI-Schlüssel |
XNKIRTKTXDPBLB-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCCC[Sn](CCCCCCCC[Sn](CCC1)(C2=CC=CC=C2)Cl)(C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)
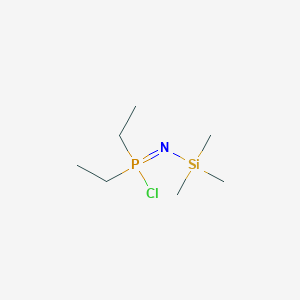
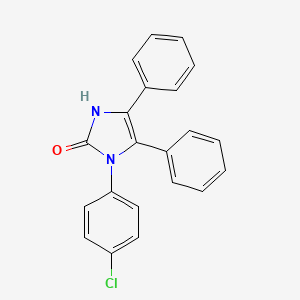
![2-(2-{2-[2-(2,3,4-Tributylphenoxy)ethoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14371425.png)
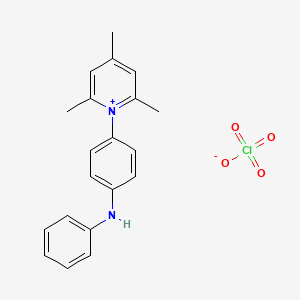
![[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B14371432.png)

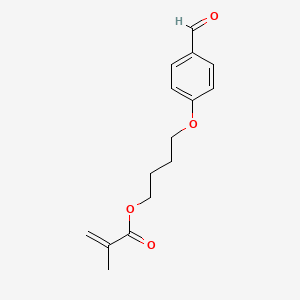
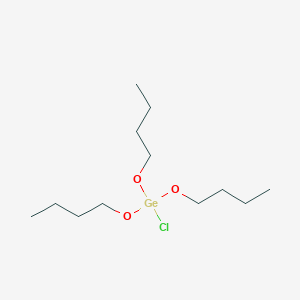
![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)
![2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile](/img/structure/B14371459.png)
